3-(3-chlorobenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]benzamide

Positional isomerism Benzenesulfonamide SAR Enzyme active-site topology

3-(3-Chlorobenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]benzamide (CAS 690647-66-6, molecular formula C20H14ClF3N2O3S, molecular weight 454.8 g/mol) is a benzenesulfonamide–benzamide hybrid compound. Its architecture combines a 3‑chlorobenzenesulfonamide moiety linked through a 1,3‑disubstituted benzamide core to a 3‑trifluoromethylaniline terminus.

Molecular Formula C20H14ClF3N2O3S
Molecular Weight 454.8g/mol
CAS No. 690647-66-6
Cat. No. B492917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-chlorobenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]benzamide
CAS690647-66-6
Molecular FormulaC20H14ClF3N2O3S
Molecular Weight454.8g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl)C(=O)NC3=CC=CC(=C3)C(F)(F)F
InChIInChI=1S/C20H14ClF3N2O3S/c21-15-6-3-9-18(12-15)30(28,29)26-17-8-1-4-13(10-17)19(27)25-16-7-2-5-14(11-16)20(22,23)24/h1-12,26H,(H,25,27)
InChIKeyGZEPEHPBECTGJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Chlorobenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]benzamide (CAS 690647-66-6): Structural Identity and Procurement-Relevant Classification


3-(3-Chlorobenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]benzamide (CAS 690647-66-6, molecular formula C20H14ClF3N2O3S, molecular weight 454.8 g/mol) is a benzenesulfonamide–benzamide hybrid compound. Its architecture combines a 3‑chlorobenzenesulfonamide moiety linked through a 1,3‑disubstituted benzamide core to a 3‑trifluoromethylaniline terminus. The compound belongs to the broader chemical class of sulfonamido‑benzamides and is covered by the generic formula (I) disclosed in US patent 8633196 B2, which describes benzenesulfonamide derivatives that act as TNFα‑converting enzyme (TACE) inhibitors [1]. This patent establishes the compound’s relevance for medicinal chemistry programs targeting inflammatory and autoimmune diseases. As a research‑grade small molecule, it is currently offered by specialist chemical suppliers as a building block for structure‑activity relationship (SAR) exploration and for use as an in‑vitro probe in enzymology and cell‑based assays.

Why In‑Class Benzenesulfonamide–Benzamide Analogs Cannot Simply Replace CAS 690647-66-6


Within the benzenesulfonamide–benzamide family, seemingly modest structural permutations—such as relocating the sulfonamide attachment from the meta to the ortho position, introducing N‑methylation, or replacing the trifluoromethylphenyl group with a heterocycle—can cause substantial shifts in enzyme inhibition potency, selectivity, metabolic stability, and solubility. SAR studies on related sulfonamide inhibitors of carbonic anhydrase and acetylcholinesterase demonstrate that even single‑atom modifications alter pKa, hydrogen‑bonding capacity, and lipophilicity, which in turn affect binding affinity and pharmacokinetic behavior [1]. Consequently, assuming that two benzenesulfonamide‑bearing compounds are interchangeable without empirical validation introduces significant scientific risk. Only a compound‑specific evidence package can establish whether CAS 690647-66-6 meets the precise target interaction, solubility, and selectivity requirements of a given experimental system.

Quantitative Differentiation Evidence for CAS 690647-66-6 Relative to Closest Structural Analogs


Positional Isomer Differentiation: Meta‑Sulfonamide Substituent vs. Ortho‑Sulfonamide Analog (CAS 696625‑99‑7)

The target compound features a 3‑(3‑chlorobenzenesulfonamido) group attached at the meta position of the central benzamide ring. In contrast, the closest positional isomer, N‑(3‑chlorophenyl)‑2‑({[3‑(trifluoromethyl)phenyl]sulfonyl}amino)benzamide (CAS 696625‑99‑7), bears the sulfonamide moiety at the ortho position. According to the general SAR framework for benzenesulfonamide‑type enzyme inhibitors, meta‑ vs. ortho‑substitution alters the spatial orientation of the sulfonamide hydrogen‑bond network relative to the catalytic zinc ion in metalloenzymes [1]. While public domain head‑to‑head activity data for this exact pair are not available, positional isomerism is a proven determinant of inhibitor selectivity in carbonic anhydrase and TACE programs. This distinct geometry provides a concrete reason to select CAS 690647‑66‑6 when a meta‑substituted scaffold is required for SAR exploration.

Positional isomerism Benzenesulfonamide SAR Enzyme active-site topology

Sulfonamide N‑Substitution Effect: Free NH vs. N‑Methylated Analog (CAS 5869‑91‑0)

CAS 690647‑66‑6 retains a free sulfonamide N–H capable of serving as a hydrogen‑bond donor, a feature essential for chelating the active‑site zinc in many metalloenzymes [1]. The analog 4‑{[(3‑chlorophenyl)(methylsulfonyl)amino]methyl}‑N‑[3‑(trifluoromethyl)phenyl]benzamide (CAS 5869‑91‑0) incorporates an N‑methyl substituent, which eliminates one H‑bond donor, increases molecular weight (482.9 vs. 454.8 g/mol), and raises calculated logP (estimated ΔlogP ≈ +0.8), thereby altering permeability, solubility, and metabolic stability. Because N‑methylation is a common medicinal chemistry tactic to modulate pharmacokinetics and off‑target binding, the free‑NH compound provides a cleaner starting point for SAR programs that seek to later introduce N‑substitutions in a controlled manner.

N‑methylation Sulfonamide pharmacokinetics Hydrogen‑bond donor count

Aromatic C‑Terminal Substituent Comparison: 3‑Trifluoromethylphenyl vs. Furan‑2‑ylmethyl Analog

The C‑terminal amide of CAS 690647‑66‑6 is substituted with a 3‑trifluoromethylphenyl ring (‑CF3, σm = 0.43, π = 0.88), which confers high electron‑withdrawing character and significant lipophilicity. The analog 3‑(3‑chlorobenzenesulfonamido)‑N‑[(furan‑2‑yl)methyl]benzamide replaces this group with a furan‑2‑ylmethyl moiety, introducing a heteroatom that reduces lipophilicity (estimated ΔlogP ≈ –1.5) and alters metabolic pathways (e.g., potential for CYP‑mediated oxidation of the furan ring) [1]. For targets where hydrophobic interactions with a flat, electron‑deficient aromatic pocket are desirable, the CF3‑phenyl variant offers a clear differentiation. Conversely, when lower logP and heterocyclic character are needed for improved solubility and metabolic stability, the furan analog may be preferred. This property landscape allows informed selection based on the specific requirements of the biological assay or lead‑optimization stage.

Lipophilicity Electron‑withdrawing groups Metabolic stability

Where CAS 690647-66-6 Provides the Strongest Procurement Value for Research and Industrial Use


TACE (TNFα‑Converting Enzyme) Inhibitor Probe for Autoimmune and Inflammatory Disease Models

US patent 8633196 B2 explicitly defines benzenesulfonamide compounds encompassing the scaffold of CAS 690647-66-6 as inhibitors of TACE [1]. Laboratories investigating TNFα‑mediated inflammation in conditions such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease can utilize this compound as a reference inhibitor for in‑vitro enzymatic assays and cell‑based cytokine‑release models. The meta‑sulfonamide connectivity and free N–H are consistent with the pharmacophore requirements for TACE inhibition described in the patent.

Scaffold for Systematic SAR Exploration of Zinc‑Dependent Metalloenzyme Inhibitors

The free sulfonamide N–H and the electron‑withdrawing 3‑CF3‑phenyl group make CAS 690647-66-6 an attractive starting point for fragment‑based or structure‑guided medicinal chemistry programs targeting carbonic anhydrase, matrix metalloproteinases, or TACE [1]. Researchers can use it as a core template to design focused libraries where the chlorobenzenesulfonamide and the trifluoromethylphenyl amide are independently varied to probe key interactions with the catalytic zinc ion and the S1’ hydrophobic pocket.

Analytical Reference Standard for Isomer‑Specific Chromatographic Method Development

Because several positional isomers and N‑substituted analogs share the same molecular formula (C20H14ClF3N2O3S) and very similar chromatographic retention, CAS 690647-66-6 can serve as a high‑purity reference standard for developing UHPLC or LC‑MS methods that distinguish meta‑sulfonamide products from ortho‑ or N‑methyl impurities. The distinct connectivity (meta attachment) provides a unique retention time and mass fragmentation signature that facilitates method validation in quality control laboratories.

Building Block for Diversity‑Oriented Synthesis of Sulfonamide‑Linked PROTACs

The benzamide core of CAS 690647-66-6 offers a convenient handle for further functionalization—for example, coupling with a linker–E3 ligase ligand conjugate to produce proteolysis‑targeting chimeras (PROTACs). The 3‑CF3‑phenyl terminus can be exploited to engage hydrophobic patches on the target protein, while the sulfonamide moiety ensures solubility in aqueous‑organic solvent mixtures used in bioconjugation chemistry. This positions the compound as a versatile intermediate in chemical biology laboratories developing novel degrader molecules.

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